Mutagenic Potency of 6-Nitrosochrysene vs. 6-Nitrochrysene and 6-Aminochrysene in CHO Cells
In a direct comparative study using the hprt locus in Chinese hamster ovary (CHO) cells, 6-nitrosochrysene (6-NOC) exhibited exceptionally high mutagenic potency as a direct-acting mutagen, significantly exceeding that of its parent compound 6-nitrochrysene (6-NC) and its reduced analog 6-aminochrysene (6-AC), both of which required metabolic activation (S9). In repair-deficient CHO-UV5 cells, 6-NOC was 154.5 times more potent than 6-NC and 5.3 times more potent than 6-AC [1].
| Evidence Dimension | Mutagenic potency (mutants per 10^6 cells per nmole per ml) |
|---|---|
| Target Compound Data | 127 (CHO-K1); 618 (CHO-UV5) |
| Comparator Or Baseline | 6-Nitrochrysene (with S9): 0.3 (CHO-K1), 4 (CHO-UV5); 6-Aminochrysene (with S9): 35 (CHO-K1), 117 (CHO-UV5) |
| Quantified Difference | 6-NOC vs. 6-NC in CHO-UV5: 154.5-fold higher; 6-NOC vs. 6-AC in CHO-UV5: 5.3-fold higher |
| Conditions | hprt locus mutagenicity assay in DNA-repair-proficient (CHO-K1) and excision-repair-deficient (CHO-UV5) Chinese hamster ovary cells. 6-NOC was tested without S9; 6-NC and 6-AC were tested with Aroclor 1254-induced rat liver S9. |
Why This Matters
This direct-acting, high-potency mutagenicity profile makes 6-NOC essential for assays that aim to bypass or decouple metabolic activation from DNA damage, whereas using 6-NC or 6-AC would introduce variability from S9-dependent metabolism.
- [1] Delclos, K. B., et al. (1992). Mutation induction and DNA adduct formation in Chinese hamster ovary cells treated with 6-nitrochrysene, 6-aminochrysene and their metabolites. Mutation Research, 279(3), 153-164. View Source
